molecular formula C13H24N2O2 B1478185 (3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1837448-92-6

(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1478185
CAS No.: 1837448-92-6
M. Wt: 240.34 g/mol
InChI Key: TYYQBYSHGRSSOM-UHFFFAOYSA-N
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Description

(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: is an organic compound that features a piperidine ring and a pyrrolidine ring connected via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the reaction of ethoxymethyl piperidine with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the construction of various chemical entities.

Biology: In biological research, the compound may be used to study the interactions of piperidine and pyrrolidine derivatives with biological targets, such as enzymes or receptors.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic benefits.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties.

Mechanism of Action

The mechanism by which (3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
  • (4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Uniqueness: (3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to the specific arrangement of its piperidine and pyrrolidine rings. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the ethoxymethyl group further adds to its distinct properties, affecting its solubility and interaction with molecular targets.

Properties

IUPAC Name

[3-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-4-3-7-15(9-11)13(16)12-5-6-14-8-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYQBYSHGRSSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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